3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-YL)pyrrolidine-2,5-dione
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Description
3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core and a piperidine ring substituted with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of an appropriate amine with maleic anhydride under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring, substituted with multiple methyl groups, is introduced through a nucleophilic substitution reaction.
Octyl Group Addition: The octyl group is added via an alkylation reaction, often using octyl bromide as the alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include:
Batch Reactors: For controlled
Properties
CAS No. |
922143-59-7 |
---|---|
Molecular Formula |
C22H40N2O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
3-octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H40N2O2/c1-7-8-9-10-11-12-13-17-14-19(25)24(20(17)26)18-15-21(2,3)23(6)22(4,5)16-18/h17-18H,7-16H2,1-6H3 |
InChI Key |
PWFLGUVLXKLCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C)(C)C |
Origin of Product |
United States |
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